molecular formula C10H12OS B6156232 2-[4-(methylsulfanyl)phenyl]propanal CAS No. 91060-85-4

2-[4-(methylsulfanyl)phenyl]propanal

Cat. No.: B6156232
CAS No.: 91060-85-4
M. Wt: 180.3
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Description

2-[4-(Methylsulfanyl)phenyl]propanal is an organic compound featuring a propanal (a three-carbon aldehyde chain) substituted at the para position of a phenyl ring with a methylsulfanyl (–SCH₃) group. This structure combines the reactivity of an aldehyde functional group with the electron-donating properties of the sulfur-containing substituent.

Properties

CAS No.

91060-85-4

Molecular Formula

C10H12OS

Molecular Weight

180.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)phenyl]propanal typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 2-[4-(methylsulfanyl)phenyl]propanoic acid.

    Reduction: 2-[4-(methylsulfanyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(methylsulfanyl)phenyl]propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s biological activity by modulating its interaction with cellular membranes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Core Functional Groups

A key structural analogue is 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione , which shares the same 4-(methylsulfanyl)phenyl substituent but replaces the propanal chain with an indane-1,3-dione core (a bicyclic diketone) (Fig. 3, ).

Compound Name Core Structure Functional Group Key Substituent Biological Activity Reference
2-[4-(Methylsulfanyl)phenyl]propanal Propanal Aldehyde (-CHO) 4-(Methylsulfanyl)phenyl Not reported (potential use in synthesis/fragrance)
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-1,3-dione Diketone 4-(Methylsulfanyl)phenyl Anticoagulant (prolongs prothrombin time)

Key Differences:

  • Reactivity: The aldehyde group in propanal is highly reactive, participating in nucleophilic additions or oxidation reactions, whereas the diketone in indane-1,3-dione is more stable and involved in conjugation, influencing its electronic properties.
  • Biological Activity: The indane-1,3-dione derivative exhibits anticoagulant activity comparable to the drug anisindione, likely due to its ability to interfere with vitamin K metabolism .

Substituent Effects in Propanal Analogues

Replacing the methylsulfanyl group with other substituents on the phenyl ring significantly alters physicochemical and biological properties:

  • Electron-withdrawing groups (e.g., –NO₂, –CF₃): Reduce electron density, making the aldehyde more electrophilic and reactive.
  • Methylsulfanyl (–SCH₃): Balances moderate electron donation (via sulfur’s lone pairs) with lipophilicity, which may improve membrane permeability in biological systems.

Physicochemical Properties

  • Solubility: The methylsulfanyl group enhances lipid solubility compared to polar substituents like –OH or –COOH.
  • Stability: Aldehydes are prone to oxidation (forming carboxylic acids) or polymerization, whereas diketones like indane-1,3-dione are more chemically stable.

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